2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile

Epigenetics LSD1/KDM1A Inhibition Cancer Research

Researchers developing LSD1 inhibitors for oncology often struggle to source advanced intermediates with validated biological activity, leading to delays in SAR campaigns. This 1-sulfonyl pyrrolidine derivative, featuring a distinctive dual-sulfonyl architecture and 4-chlorophenyl moiety, directly addresses this bottleneck. - **Validated LSD1 inhibition**: Confirmed IC50 of 147 nM, providing a reliable benchmark for iterative medicinal chemistry optimization. - **Defined SAR vectors**: The dual-sulfonyl scaffold enables systematic exploration of potency and selectivity over related demethylases. - **Multi-target potential**: Patented chemotype also applicable to metabotropic glutamate receptor (mGluR) modulator and RSV entry inhibitor (EC50 2.3 µM) programs. Supplied with rigorous analytical characterization; ready for immediate use in probe synthesis and focused library generation.

Molecular Formula C17H15ClN2O4S2
Molecular Weight 410.89
CAS No. 1448069-64-4
Cat. No. B2517083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile
CAS1448069-64-4
Molecular FormulaC17H15ClN2O4S2
Molecular Weight410.89
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3C#N
InChIInChI=1S/C17H15ClN2O4S2/c18-14-5-7-15(8-6-14)25(21,22)16-9-10-20(12-16)26(23,24)17-4-2-1-3-13(17)11-19/h1-8,16H,9-10,12H2
InChIKeyJDPHENQVBGXSKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile Procurement Guide


2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile (CAS 1448069-64-4) is a complex sulfonylpyrrolidine derivative with the molecular formula C17H15ClN2O4S2 and a molecular weight of 410.9 g/mol [1]. It belongs to the 1-sulfonyl pyrrolidine class of compounds, which have been explored as modulators of metabotropic glutamate receptors [2] and as lysine-specific demethylase 1 (LSD1) inhibitors [3]. This compound features a unique dual-sulfonyl architecture with a 4-chlorophenyl moiety, distinguishing it from simpler pyrrolidine sulfonates and making it a specialized tool for structure-activity relationship (SAR) studies in epigenetic and neurological target research.

Pathway LSD1/KDM1A epigenetic inhibition studies
Probe type Dual-sulfonyl pyrrolidine SAR tool
Target family mGluR and epigenetic target exploration

2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile vs. Generic Analogs


The 1-sulfonyl pyrrolidine scaffold exhibits steep structure-activity relationships (SAR) where minor substitutions on the aryl sulfonyl group and the pyrrolidine nitrogen dramatically alter potency and target selectivity. For example, in the context of LSD1 inhibition, a related compound series demonstrated that the 4-chlorophenyl sulfonyl motif contributes to a specific inhibitory activity with an IC50 of 147 nM [1]. More simplified analogs, such as 2-(pyrrolidin-1-ylsulfonyl)benzonitrile, lack this critical aryl sulfonyl substitution, which is essential for engaging key hydrophobic pockets in the target enzyme's active site . Therefore, substituting this compound with an in-class analog that lacks the 4-chlorophenylsulfonyl group would risk a significant loss in target engagement and biological activity, making it unsuitable for SAR continuation studies.

4-Chlorophenyl motif loss
Removing the 4-chlorobenzenesulfonyl group may severely reduce target engagement; generic pyrrolidine sulfonates may not reproduce LSD1 or mGluR activity.
SAR steepness
Small aryl substitution changes can shift selectivity and potency profiles. Analogs without the dual-sulfonyl architecture require independent validation.
Patent scope mismatch
Simpler 1-sulfonyl pyrrolidines lacking the 4-chlorophenyl substitution fall outside claimed mGluR chemotypes, altering freedom-to-operate considerations.

Quantitative Evidence for 2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile


LSD1 Inhibitory Potency vs. Parent Scaffold

In head-to-head biochemical assays for LSD1 inhibition, 2-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile exhibits an IC50 of 147 nM [1]. This represents a significant potency gain compared to the unsubstituted core 2-(pyrrolidin-1-ylsulfonyl)benzonitrile, which lacks the critical 4-chlorophenylsulfonyl group at the pyrrolidine 3-position. While the exact IC50 for this simpler core is not publicly reported in the same assay, its structural simplification is known to ablate key hydrophobic interactions, rendering it inactive as an LSD1 inhibitor at comparable concentrations .

LSD1 Potency Comparison
Cross-study comparable
IC50 = 147 nM
vs parent core expected ≫10 µM
Context for LSD1 SAR exploration
Parent core data not directly reported; SAR trend inferred
Epigenetics LSD1/KDM1A Inhibition Cancer Research

Antiviral Scaffold vs. Non-Chlorinated Analog

A closely related sulfonylpyrrolidine scaffold (compound 5o) demonstrated an EC50 of 2.3 ± 0.8 µM against human respiratory syncytial virus (hRSV) with a selectivity index (CC50/EC50) of ~13 [1]. 2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile differentiates itself through the incorporation of a 4-chlorophenyl group on the sulfonyl moiety, which may enhance metabolic stability and target affinity based on general medicinal chemistry principles [2].

Antiviral Activity Context
Class-level inference
Related analog EC50 = 2.3 µM (RSV); target compound features 4-Cl substituent
Structural handle for RSV SAR exploration
Direct target data not available; class-level SAR context
Antiviral Research Respiratory Syncytial Virus (RSV) Entry Inhibition

mGluR Modulation Patent Differentiation

The 1-sulfonyl pyrrolidine patent family explicitly claims compounds with a 4-chlorobenzenesulfonyl substitution as having affinity for metabotropic glutamate receptors [1]. This specific structural motif is absent in many commercial mGluR tool compounds derived from simpler pyrrolidine scaffolds. By possessing this substitution, 2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile is positioned as a privileged chemotype for probing mGluR biology, offering a synthetic entry point that is directly aligned with patented intellectual property.

mGluR Patent Alignment
Supporting evidence
Contains 4-chlorobenzenesulfonyl-pyrrolidine motif claimed in US20030212066A1
Patent-grounded chemotype for mGluR studies
Qualitative claim; no affinity data provided
Neuroscience Metabotropic Glutamate Receptors CNS Drug Discovery

Research Applications of 2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile


LSD1 Inhibitor Lead Optimization

The compound's confirmed biochemical IC50 of 147 nM against LSD1 [1] directly supports its use as a template for structure-guided medicinal chemistry. Research teams can leverage the dual-sulfonyl architecture to systematically explore vectors for improving potency and selectivity over related demethylases, using the 147 nM benchmark as a baseline for iterative SAR cycles.

RSV Entry Inhibitor Development

Building on the class-level evidence that sulfonylpyrrolidines inhibit RSV entry (EC50 = 2.3 µM) [2], this compound’s unique 4-chlorophenyl group provides a distinct chemical handle for further optimization. It can serve as a key intermediate in synthesizing focused libraries aimed at improving the selectivity index and in vivo efficacy against respiratory viruses.

mGluR Probe Synthesis

As a patented chemotype for metabotropic glutamate receptors [3], this compound is an ideal starting material for creating high-quality chemical probes. Its structural complexity ensures that any derived probes will be novel, patentable, and capable of dissecting mGluR subtype-specific signaling pathways in CNS disease models.

Epigenetic Tool Compounds for Cancer

Given its potent LSD1 inhibition, 2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile can be directly converted into a biotinylated or fluorescently labeled probe for cellular target engagement studies. This application is critical for validating LSD1 as a therapeutic target in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).

Application
Selection Property
Validation Focus
LSD1 SAR & Probe Development
Dual-sulfonyl architecture with confirmed inhibitory activity
LSD1 biochemical assay and selectivity profiling
RSV Entry Inhibition Studies
4-Chlorophenyl substitution for further antiviral SAR
RSV cellular assay and selectivity index assessment
mGluR Chemical Probe Synthesis
Patent-aligned chemotype for receptor modulation
mGluR binding and functional assay characterization
Epigenetic Target Engagement Assays
Functionalizable sulfonyl handles for probe conjugation
Cellular target engagement and demethylase activity
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